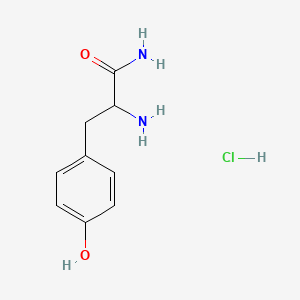

H-D-Tyr-NH2.HCl

Description

H-D-Tyr-NH2.HCl is a derivative of the amino acid tyrosine, specifically the D-enantiomer, where the carboxylic acid group is replaced by an amide, and it is supplied as a hydrochloride salt. This modification has profound implications for its chemical behavior and its utility in research.

While L-amino acids are the proteinogenic building blocks of life, their D-isomers, including D-tyrosine derivatives, have garnered significant interest in biomedical sciences. D-amino acids are not typically incorporated into proteins through ribosomal synthesis, which makes peptides containing them resistant to degradation by proteases. This inherent stability is a highly desirable trait for the development of therapeutic peptides with longer half-lives in the body.

D-Tyrosine, the parent compound of this compound, has been shown to negatively regulate melanin (B1238610) synthesis by inhibiting tyrosinase activity. medchemexpress.com Furthermore, D-tyrosine can inhibit the formation of bacterial biofilms, a crucial aspect in combating antibiotic resistance. medchemexpress.com The incorporation of D-tyrosine and its derivatives into peptide chains can therefore confer not only stability but also specific biological activities.

In the field of peptide chemistry, this compound serves as a versatile building block and scaffold. biosynth.com A scaffold, in this context, is a core molecular structure to which other chemical groups can be attached to create a diverse library of compounds. researchgate.net The presence of the primary amine, the amide group, and the phenolic side chain on the tyrosine ring provides multiple points for chemical modification.

The use of pre-formed amino acid amides like this compound is a common strategy in solid-phase peptide synthesis (SPPS). nih.gov This approach allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The amide at the C-terminus of this compound means that it is often used as the final C-terminal residue in a synthetic peptide, resulting in a peptide amide. Peptide amides are common in naturally occurring neuropeptides and hormones, and this modification can enhance biological activity and stability.

The synthesis of peptide analogs often involves the replacement of natural amino acids with derivatives like this compound to probe structure-activity relationships. nih.gov For instance, in the development of opioid receptor ligands, the substitution of the N-terminal tyrosine with unnatural amino acids, including D-isomers, has been shown to significantly alter binding affinity and selectivity. nih.gov

Research involving this compound and related D-tyrosine constructs is following several key trajectories:

Development of Novel Peptide Therapeutics: The primary application lies in the creation of new peptide-based drugs with improved pharmacokinetic profiles. The resistance of D-amino acid-containing peptides to enzymatic degradation is a major driver in this area. frontiersin.org

Conformationally Constrained Peptides: The introduction of D-amino acids can induce specific secondary structures, such as beta-turns, in peptides. frontiersin.org This conformational constraint can lock the peptide into its bioactive shape, leading to higher potency and selectivity for its target receptor. Research focuses on designing peptides with specific folds to enhance their therapeutic potential. nih.gov

Probing Biological Systems: Unnatural amino acids, including D-tyrosine derivatives, are used as probes to study enzyme mechanisms and protein-protein interactions. acs.org By replacing a natural L-amino acid with a D-isomer, researchers can investigate the stereochemical requirements of biological processes.

Advanced Drug Delivery Systems: The self-assembly properties of certain peptides containing D-amino acids are being explored for the development of novel drug delivery vehicles, such as hydrogels. frontiersin.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for H D Tyr Nh2.hcl and Its Analogues

Established Synthetic Pathways for D-Tyrosine Amide Derivatives

The synthesis of D-tyrosine amide derivatives can be achieved through several established pathways, often involving the protection of the amino and carboxyl groups, followed by selective deprotection and amidation. One common strategy involves the use of protecting groups for the amine and the phenolic hydroxyl group of D-tyrosine. The carboxylic acid is then activated and reacted with an amine source to form the amide, followed by deprotection to yield the final product.

For instance, a synthetic route can start from a protected D-tyrosine, such as Fmoc-D-Tyr(tBu)-OH. The carboxylic acid can be activated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as N-hydroxybenzotriazole (HOBt), and then reacted with an ammonia (B1221849) source or an appropriate amine to form the amide. Subsequent removal of the Fmoc and tBu protecting groups yields the desired D-tyrosine amide.

Another approach involves the direct amidation of a D-tyrosine ester. For example, D-tyrosine methyl ester can be treated with ammonia in a suitable solvent to form the amide. This method is often straightforward but may require careful control of reaction conditions to avoid side reactions.

The table below summarizes some established synthetic methods for D-tyrosine amide derivatives.

| Starting Material | Key Reagents and Steps | Product | Reference |

| Fmoc-D-Tyr(tBu)-OH | 1. Coupling agent (e.g., TBTU/HOBt), Amine source; 2. Deprotection (e.g., piperidine (B6355638), TFA) | H-D-Tyr-NH2 | researchgate.net |

| L-tyrosine amide | SN2 reaction with phenethyl bromide or 1-bromo-3-phenylpropane, followed by N-methylation | N-phenethyl and N-phenylpropyl derivatives of L-tyrosine amide | researchgate.net |

| D-tyrosine | Acid-base hydrolysis of wheat and corn gluten | D-tyrosine | frontiersin.org |

| Phenol (B47542), pyruvate, and ammonia | Tyrosine phenol lyase, pyridoxal (B1214274) phosphate | Tyrosine | frontiersin.org |

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating H-D-Tyr-NH2.HCl

Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of peptides and peptide amides, including those containing this compound. In SPPS, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is assembled in a stepwise manner.

For the synthesis of a peptide with a C-terminal D-tyrosine amide, a Rink amide resin is commonly used. researchgate.net The synthesis starts with the deprotection of the Fmoc group from the resin, followed by the coupling of the first amino acid, which in this case would be a protected D-tyrosine, such as Fmoc-D-Tyr(tBu)-OH. The coupling is typically mediated by reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (N-hydroxybenzotriazole). researchgate.net

The synthesis proceeds with cycles of Fmoc deprotection using a piperidine solution in DMF and subsequent coupling of the next protected amino acid in the sequence. researchgate.net Once the desired peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). ub.edu This process yields the final peptide with a C-terminal D-tyrosine amide. For example, the synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH2) has been demonstrated using a similar SPPS approach. luxembourg-bio.com

The table below outlines the key steps in an SPPS protocol for a peptide incorporating a C-terminal D-tyrosine amide.

| Step | Procedure | Reagents | Reference |

| 1. Resin Preparation | Swelling and deprotection of Rink amide resin. | DMF, piperidine | researchgate.net |

| 2. First Amino Acid Coupling | Coupling of Fmoc-D-Tyr(tBu)-OH to the resin. | Fmoc-D-Tyr(tBu)-OH, TBTU, HOBt, DIEA | researchgate.net |

| 3. Chain Elongation | Repetitive cycles of Fmoc deprotection and coupling of subsequent Fmoc-protected amino acids. | Piperidine/DMF, Fmoc-amino acids, TBTU, HOBt, DIEA | researchgate.netub.edu |

| 4. Cleavage and Deprotection | Cleavage of the peptide from the resin and removal of side-chain protecting groups. | TFA, scavengers (e.g., water, TIPS) | ub.edu |

Solution-Phase Synthesis Approaches for this compound and its Precursors

Solution-phase synthesis offers an alternative to SPPS and is particularly suitable for the large-scale synthesis of peptides and their derivatives. In this approach, all reactions are carried out in a homogeneous solution. The synthesis of this compound precursors can be achieved by coupling protected amino acids in solution, followed by purification of the intermediate products at each step.

A typical solution-phase synthesis of a dipeptide containing D-tyrosine amide would involve the coupling of a protected amino acid with D-tyrosine amide. For instance, an N-terminally protected amino acid (e.g., Z-D-Phe-OH) can be activated with a coupling agent like DCC and then reacted with this compound in the presence of a base to neutralize the hydrochloride salt. d-nb.info The resulting protected dipeptide amide is then purified, and the protecting group can be removed to yield the final product.

A [(2+2)+1+1] fragment condensation strategy has been employed for the solution-phase synthesis of more complex peptides, where smaller peptide fragments are synthesized and then coupled together. d-nb.info For example, a protected dipeptide can be coupled with another dipeptide amide to form a tetrapeptide. d-nb.info

Derivatization and Modification Techniques of the this compound Moiety

The this compound moiety can be modified at the N-terminus, the C-terminal amide, and the tyrosine side-chain to generate a wide range of analogues with diverse properties.

N-Terminal Modifications

The free amino group at the N-terminus of this compound is a common site for modification. Acetylation is a frequent modification that can enhance the metabolic stability of peptides by mimicking native proteins. lifetein.com Other modifications include the attachment of various functional groups such as biotin, fluorescent dyes (e.g., FAM, Cy3, Cy5), and fatty acids (e.g., palmitic acid). genscript.com These modifications are often introduced to facilitate detection, alter solubility, or enhance biological activity. PEGylation, the attachment of polyethylene (B3416737) glycol, can improve proteolytic stability and biodistribution. sigmaaldrich.com

The table below lists common N-terminal modifications.

| Modification | Reagent/Method | Purpose | Reference |

| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | Increase metabolic stability, mimic native proteins | lifetein.com |

| Biotinylation | NHS-Biotin | Labeling for detection and purification | genscript.com |

| Fluorescent Labeling | FAM-NHS, Cy-dyes | Fluorescence-based assays and imaging | genscript.com |

| PEGylation | Activated PEG | Improve stability, solubility, and biodistribution | sigmaaldrich.com |

| Acylation with Fatty Acids | Palmitic acid | Increase lipophilicity | genscript.com |

Amide/Carboxyl-Terminal Modifications

While this compound already possesses a C-terminal amide, further modifications are possible, although less common than N-terminal modifications. The amide group itself is generally stable, but in the context of a larger peptide, the C-terminal amide can be crucial for biological activity, often mimicking the structure of native peptide hormones. lifetein.com In some cases, the amide can be hydrolyzed back to a carboxylic acid, or further derivatized, though this is less typical for this specific compound. The presence of a C-terminal amide can also protect the peptide from degradation by carboxypeptidases. sigmaaldrich.com

Side-Chain Modifications (e.g., Tyrosine Aromatic Ring Functionalization)

The phenolic hydroxyl group of the tyrosine side chain offers a versatile handle for various modifications.

Phosphorylation: The hydroxyl group can be phosphorylated to form phosphotyrosine. wikipedia.org This modification is a key post-translational modification in cellular signaling and can be introduced synthetically using phosphoramidite (B1245037) chemistry during SPPS. sigmaaldrich.com

Sulfation: Tyrosine sulfation is another important post-translational modification catalyzed by tyrosylprotein sulfotransferase (TPST). wikipedia.org

Alkylation: The phenolic oxygen can be alkylated. For example, reaction with an electrophilic π-allyl palladium complex can lead to O-alkylation. rsc.org

Halogenation: The aromatic ring can be halogenated, for instance, with N-bromosuccinimide (NBS). nih.gov

Nitration: The tyrosine ring can be nitrated to form 3-nitrotyrosine. genscript.com

Glycosylation: O-glycosylation of the tyrosine residue can be achieved using various chemical and chemoenzymatic methods. rsc.org

These modifications can significantly impact the biological activity and properties of the resulting analogues.

The table below summarizes key side-chain modifications of the tyrosine residue.

| Modification | Reagent/Method | Resulting Group | Reference |

| Phosphorylation | Phosphoramidites (during SPPS) | Phosphotyrosine | sigmaaldrich.comwikipedia.org |

| Sulfation | Tyrosylprotein sulfotransferase (enzymatic) | Tyrosine sulfate | wikipedia.org |

| O-Alkylation | π-allyl palladium complex | O-alkylated tyrosine | rsc.org |

| Bromination | N-bromosuccinimide (NBS) | Brominated tyrosine ring | nih.gov |

| Nitration | Nitrating agents | 3-Nitrotyrosine | genscript.com |

| Glycosylation | Glycosyl donors | O-glycosylated tyrosine | rsc.org |

| Methylation | Palladium-catalyzed ortho-C(sp²)–H activation | Methylated tyrosine ring | nih.gov |

Stereochemical Control and Purity Assessment in Research-Scale Synthesis

In the research-scale synthesis of this compound (D-Tyrosinamide hydrochloride), maintaining stereochemical integrity is of paramount importance. The biological and chemical properties of chiral molecules are intrinsically linked to their three-dimensional structure, meaning the desired D-enantiomer must be synthesized and verified with high chiral purity, minimizing the presence of its L-enantiomer counterpart. skpharmteco.com The synthesis strategy, therefore, must incorporate rigorous control over stereochemistry, and the final product must undergo thorough purity assessment using advanced analytical techniques.

The primary strategy for achieving high enantiomeric purity in the synthesis of H-D-Tyr-NH2 is to start with an enantiomerically pure precursor, most commonly D-tyrosine. researchgate.net This approach, known as a "chiral pool" synthesis, leverages the readily available, optically pure starting material to build the target molecule. chemistrydocs.com Throughout the synthetic sequence—which typically involves protection of the amino and carboxyl groups, amidation, and subsequent deprotection—reaction conditions must be carefully managed to prevent racemization, the process by which the desired enantiomer converts into its mirror image, leading to a loss of optical purity. yakhak.orgru.nl

Assessing the enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical step that validates the success of the stereocontrolled synthesis. nih.gov Several analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent. skpharmteco.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the enantioseparation of amino acids and their derivatives. yakhak.org Separation can be achieved through two main approaches:

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for resolving chiral amines and amino acid esters. yakhak.org For amino acids specifically, macrocyclic glycopeptide and crown ether CSPs are also commonly used. chromatographytoday.com

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a Chiral Derivatizing Reagent (CDR) to form diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 column. akjournals.comacs.org

While HPLC is powerful, direct resolution of D- and L-tyrosinamide has proven challenging under some conditions, occasionally requiring hydrolysis back to tyrosine for accurate analysis. acs.org

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is another robust technique for determining enantiomeric ratios with high sensitivity. researchgate.net This method requires the conversion of the non-volatile amino acid amides into volatile derivatives. nih.govresearchgate.net A common derivatization process involves converting the analytes into N-trifluoroacetyl-O-methyl esters. nih.gov The derivatized enantiomers are then separated on a chiral capillary column, such as Chirasil-L-Val. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) can provide even higher resolution, enabling the accurate determination of enantiomeric excess to within ±0.5%–2.5%. nih.gov

Other Analytical Methods

Beyond HPLC and GC, other techniques are available for chiral purity assessment:

Capillary Electrochromatography (CEC): This method has been used for the chiral separation of α-amino acid amides using specialized chiral stationary phases. nih.gov

DNA-Based Biosensors: Novel high-throughput methods using enantiomeric DNA biosensors have been developed for the rapid and accurate measurement of both concentration and enantiopurity of tyrosinamide. acs.org

Mass Spectrometry (MS) with Chiral References: Chiral discrimination can be achieved by observing the collision-induced dissociation spectra of trimeric complexes formed between a metal ion (e.g., Copper), a chiral reference ligand (like iodinated L-tyrosine), and the analyte amino acid. nih.gov

The selection of a specific analytical method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. In research settings, employing multiple techniques can provide orthogonal validation of the stereochemical purity of the synthesized this compound.

Research Findings on Purity Assessment of Tyrosine Derivatives

The following tables summarize findings from various research studies on the analytical methods used for the chiral separation and purity assessment of tyrosine and its derivatives.

| Analyte | Method | Stationary Phase / Column | Key Findings | Reference |

|---|---|---|---|---|

| L- and D-Tyrosinamide | Indirect via Hydrolysis | Astec Chirobiotic T | Direct resolution of tyrosinamide enantiomers was difficult. Samples were hydrolyzed to tyrosine, which was then analyzed by chiral HPLC. | acs.org |

| α-Amino Acid Esters | Direct | Chiralpak IA / Chiralpak AD-H | Polysaccharide phenylcarbamate CSPs showed excellent performance for resolving α-amino acid esters. | yakhak.org |

| Free and N-protected Amino Acids | Direct | Macrocyclic Glycopeptide / Crown Ether CSPs | These CSPs are effective for the direct separation of a wide range of amino acids. The elution order is typically L before D. | chromatographytoday.com |

| Amino Alcohols | Indirect via Derivatization | C18 (RP-HPLC) | Diastereomers formed with cyanuric chloride-based CDRs were successfully separated on a standard C18 column. | akjournals.com |

| Analyte | Method | Column / Technique | Key Findings | Reference |

|---|---|---|---|---|

| Amino Acid Enantiomers | GC-MS | Chirasil-L-Val Capillary Column | Requires derivatization to N(O)-pentafluoropropionyl amino acid 2-propyl esters. Allows for sensitive quantification of D- and L-isomers. | researchgate.net |

| Proteinogenic Amino Acids | GCxGC-MS | Enantioselective Two-Dimensional GC | Derivatization to N-trifluoroacetyl-O-methyl esters allowed for accurate ee determination (errors of ±0.5%–2.5%). | nih.gov |

| α-Amino Acid Amides | Capillary Electrochromatography (CEC) | (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica | Achieved chiral separation of racemic α-amino acid amides in nonaqueous eluents. | nih.gov |

| D- and L-Amino Acids | Mass Spectrometry | ESI-MS with Chiral Reference (Iodinated L-Tyrosine) | The stability of diastereomeric complexes with Cu(II) ions allowed for the measurement of enantiomeric excess. | nih.gov |

Advanced Structural and Conformational Studies of H D Tyr Nh2.hcl Containing Constructs

Spectroscopic Characterization Techniques in Research

A variety of spectroscopic techniques are employed to elucidate the structural and conformational properties of H-D-Tyr-NH2.HCl and its derivatives. These methods provide detailed insights into the molecular framework, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br Both ¹H and ¹³C NMR are utilized to probe the local chemical environments of hydrogen and carbon atoms, respectively.

In the context of this compound, ¹H NMR spectra provide information on the chemical shifts and coupling constants of the protons. For instance, the protons of the NH3+ group and the two amide CONH2 hydrogens can be distinguished, often appearing as well-resolved signals at different chemical shifts. researchgate.net The aromatic protons on the tyrosine ring typically appear in a distinct region of the spectrum. ajol.info Conformational analysis often involves studying changes in chemical shifts and coupling constants in different solvents or under varying temperatures to understand the populations of different rotamers. auremn.org.brresearchgate.net Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions between protons, providing crucial constraints for determining the preferred conformation. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tyrosine side chain can be assigned to provide a comprehensive picture of the molecule's electronic structure. researchgate.net Isotopic enrichment with ¹³C can further enhance NMR studies of more complex systems containing the H-D-Tyr-NH2 moiety. unimo.it

Table 1: Representative NMR Data for Tyrosine Derivatives This table presents example chemical shift ranges observed in NMR spectra of tyrosine-containing compounds. Actual values for this compound may vary based on experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (ring) | 6.5 - 7.5 |

| Amide (NH₂) | 7.0 - 8.5 | |

| Alpha-proton (α-CH) | 3.5 - 4.5 | |

| Beta-protons (β-CH₂) | 2.8 - 3.2 | |

| Phenolic (OH) | 9.0 - 10.0 | |

| ¹³C | Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-OH) | 155 - 160 | |

| Aromatic (C-H) | 115 - 135 | |

| Alpha-carbon (α-C) | 55 - 60 | |

| Beta-carbon (β-C) | 35 - 40 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nsf.gov For this compound, FTIR analysis can confirm the presence of key vibrational modes.

The spectrum will typically show characteristic stretching vibrations for the O-H group of the phenol (B47542), the N-H stretches of the primary amine and amide groups, and the C-H stretches of the aromatic ring and the aliphatic side chain. researchgate.netlibretexts.org The carbonyl (C=O) stretch of the amide group is a particularly strong and informative absorption. libretexts.org The fingerprint region of the spectrum, while complex, contains a wealth of information from various bending and stretching vibrations that can be used to confirm the identity of the compound. libretexts.org The position and shape of these bands can be influenced by hydrogen bonding, providing clues about intermolecular interactions. wiley.com

Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups This table provides a summary of expected vibrational frequencies. The exact positions can shift due to the molecular environment.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Amine N-H | Stretch | 3300 - 3500 |

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbonyl C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| N-H | Bend | 1550 - 1650 |

| C-O | Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity in Research

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, techniques like Electrospray Ionization (ESI) MS are commonly used. nih.gov

In a typical ESI-MS experiment, the compound is ionized, often by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured, allowing for the confirmation of the molecular weight of H-D-Tyr-NH2. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable pieces. nih.gov

X-ray Crystallography and Structural Elucidation of this compound Based Co-crystals (where applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the formation of co-crystals with other molecules can facilitate structural analysis. researchgate.net

Conformational Dynamics and Intramolecular Hydrogen Bonding Network Analysis

The flexibility of the this compound molecule allows it to adopt various conformations in solution. The study of these conformational dynamics is crucial for understanding its behavior. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. osti.gov

Examination of π-π Stacking Interactions Involving the Tyrosine Moiety

The aromatic ring of the tyrosine moiety in this compound is capable of participating in π-π stacking interactions. d-nb.info These non-covalent interactions occur between aromatic rings and are important in various chemical and biological systems, contributing to the stability of protein structures and the binding of ligands. d-nb.infomdpi.com

Computational and in Silico Approaches in H D Tyr Nh2.hcl Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the binding modes and affinities that drive biological activity. In the context of H-D-Tyr-NH2.HCl and its analogs, docking simulations have been instrumental in elucidating interactions with various receptors, particularly opioid receptors.

For instance, the N-terminal tyrosine residue is recognized as a critical component for optimal interaction with opioid receptors. unich.it Docking studies have shown that the protonated amine of the tyrosine residue can form a key ionic bond with a conserved aspartate residue (Asp138 in the κ-opioid receptor and the equivalent Asp147 in the μ-opioid receptor) within the receptor's binding pocket. nih.govmdpi.com The phenolic hydroxyl group of the tyrosine is also vital, often forming a hydrogen bond with a histidine residue (His291 in the κ-opioid receptor). mdpi.comnih.gov

In a study involving tripeptide analogs derived from a dipeptide containing D-Tyr, H-D-Tyr-Val-NH2, docking simulations revealed favorable binding scores. unich.it The designed tripeptides, such as H-D-Tyr-Val-Trp-OBz and H-D-Tyr-Val-Val-O-(3-Br)-Bz, exhibited even better docking scores than the original dipeptide and the crystallographic ligand, indicating potentially enhanced binding affinity. unich.it These simulations highlighted the importance of hydrophobic interactions within the orthosteric site of the receptor, which stabilize the ligand-receptor complex. nih.gov

Table 1: Molecular Docking Scores of this compound Analogues

| Compound | Docking Score (Glide/XP) |

|---|---|

| H-D-Tyr-Val-NH2 | -8.592 |

| H-D-Tyr-Val-Trp-OBz | -11.582 |

| H-D-Tyr-Val-Val-O-(3-Br)-Bz | -11.288 |

| JDTic (crystallographic ligand) | -11.176 |

This table presents the docking scores for several tripeptide analogues of this compound, comparing them to a known crystallographic ligand. The more negative the score, the more favorable the predicted binding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-receptor complex over time. mdpi.comresearchgate.net This method complements the static picture provided by molecular docking by simulating the natural movements of atoms and molecules.

MD simulations have been used to assess the stability of the binding poses of this compound analogues within receptor binding sites. nih.govresearchgate.net For example, simulations of tripeptides based on H-D-Tyr-Val-NH2 complexed with the κ-opioid receptor demonstrated that the binding poses were generally stable. nih.gov The key hydrogen bond between the ligand's N-terminal tyrosine and the receptor's Asp138 was maintained throughout the simulation. nih.gov

The flexibility of different parts of the ligand can also be analyzed using Root Mean Square Fluctuation (RMSF) plots from MD simulations. researchgate.net In the case of H-D-Tyr-Val-Trp-OBz, the main fluctuations were observed at the C-terminal benzyl (B1604629) group, while the core structure responsible for receptor binding remained relatively stable. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic environment, thus validating the initial docking results. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational methods used to investigate the electronic structure of molecules. nih.govuni-muenchen.de These techniques provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations, which are fundamental to understanding chemical reactivity and intermolecular interactions. nih.govnih.gov

For tyrosinamide, the core structure of this compound, DFT calculations have been employed to elucidate its spectroscopic and structural properties. nih.gov By comparing computational results with experimental data from X-ray diffraction and infrared spectroscopy, researchers can gain a deeper understanding of the molecule's three-dimensional structure and the nature of its hydrogen bonds. nih.gov

DFT methods, such as those using the B3LYP functional, can accurately predict molecular geometries and vibrational frequencies. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions, which is critical for predicting binding mechanisms with biological targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested analogues.

For peptides containing a tyrosine residue at the N-terminus, like this compound, QSAR studies have been performed to understand the structural requirements for binding to opioid receptors. nih.gov These studies have highlighted the importance of the electronic, steric, and acid/base properties of the tyrosine residue. For example, a QSAR analysis of deltorphin (B1670231) analogues, where the N-terminal tyrosine was replaced with various analogues, revealed that less acidic hydroxyl groups on the tyrosine ring led to stronger binding to opioid receptors. nih.gov

Furthermore, steric bulk at the tyrosine position was found to independently enhance binding to the μ-opioid receptor. nih.gov The pKa of the residue at position one was shown to have a stronger effect on δ-opioid receptor binding than on μ-opioid receptor binding, influencing receptor selectivity. nih.gov Such models are valuable for guiding the synthesis of new analogues with improved affinity and selectivity. mdpi.com

Predictive Modeling of Receptor Binding Affinities and Selectivity Profiles (e.g., Opioid Receptors)

Predictive modeling of receptor binding affinities and selectivity is a key application of computational chemistry in drug discovery. By combining techniques like molecular docking and QSAR, it is possible to build models that can forecast how strongly a new compound will bind to a specific receptor and whether it will bind preferentially to one receptor subtype over others. mdpi.comnih.gov

For opioid receptor ligands, including analogues of this compound, predictive models are crucial for designing compounds with desired pharmacological profiles. The N-terminal tyrosine is a well-established "message" sequence for opioid receptor recognition, and its interactions largely determine binding affinity. mdpi.com Computational models have been developed to predict the binding affinity of fentanyl analogs to the μ-opioid receptor, showing a strong correlation between docking scores and experimentally determined binding affinities. nih.govplos.org

These models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and experimental testing. kcl.ac.uk For example, a study on chimeric peptides targeting both opioid and nociceptin/orphanin FQ (NOP) receptors used computational studies to understand the structural determinants of their experimental activities. mdpi.com This approach helps in the rational design of ligands with specific mixed-agonist or antagonist profiles.

In Silico Prediction of Biopharmaceutical Relevant Properties (e.g., logP for membrane permeability studies)

In silico methods are widely used to predict the biopharmaceutical properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME) characteristics. fortunejournals.com One of the most important properties is membrane permeability, which determines a drug's ability to cross biological membranes and reach its target. The octanol-water partition coefficient (logP) is a key descriptor used to estimate this property. mdpi.com

For peptides and their analogues, including those related to this compound, predicting logP is essential for assessing their potential as orally available drugs. mdpi.com Computational tools can calculate logP values for a series of compounds, allowing for a comparison of their lipophilicity. mdpi.com For instance, in a study of somatostatin (B550006) analogues, in silico logP predictions were used to assess whether the lipophilicity of the compounds fell within a therapeutically relevant range. mdpi.com

It has been shown that replacing phenylalanine residues with tyrosine can alter the lipophilicity and, consequently, the membrane permeability of a peptide. mdpi.com These predictive models, often part of larger ADME prediction workflows, help to identify candidates with favorable pharmacokinetic properties early in the drug discovery process, reducing the likelihood of late-stage failures. fortunejournals.comdiva-portal.org

Preclinical Biological and Pharmacological Investigations Involving H D Tyr Nh2.hcl

Receptor Binding and Activation Studies (e.g., Opioid Receptors, GPCRs)

No specific data from radioligand binding assays (such as Ki or IC50 values) or functional assays (such as EC50 or Emax values) were found for H-D-Tyr-NH2.HCl at mu, delta, or kappa opioid receptors.

Mu-Opioid Receptor (MOR) Interactions

There is no available information detailing the binding affinity, potency, or efficacy of this compound at the mu-opioid receptor.

Delta-Opioid Receptor (DOR) Interactions

There is no available information detailing the binding affinity, potency, or efficacy of this compound at the delta-opioid receptor.

Kappa-Opioid Receptor (KOR) Ligand Development and Characterization

While the development of KOR ligands is an active area of research nih.govnih.gov, there is no indication in the search results that this compound has been specifically developed or characterized as a KOR ligand.

Functional Selectivity and Biased Agonism Profiling at Receptors

The concepts of functional selectivity and biased agonism are important in modern pharmacology for developing safer therapeutics. nih.govelifesciences.orgresearchgate.net However, no studies were found that profile this compound for biased agonism at any receptor, meaning there is no data on its differential activation of G-protein pathways versus β-arrestin recruitment.

Enzyme Modulation and Inhibition Assays

Tyrosine Hydroxylase (TH) Activity Modulation Studies

Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis and is subject to regulation by various factors. nih.govnih.gov However, no studies were identified that investigate the modulatory or inhibitory effects of this compound on the activity of tyrosine hydroxylase.

Due to the lack of specific preclinical data for this compound, the creation of data tables and a detailed discussion of research findings as requested is not feasible.

Proteasome System Interactions and Regulation

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating numerous cellular processes, including the cell cycle, immune response, and signal transduction. nih.gov This system tags proteins for degradation with a polyubiquitin (B1169507) chain, which is then recognized and processed by the proteasome, a large multi-catalytic protease complex. nih.gov Dysfunction of the UPS has been implicated in various human diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net

While the broader role of the UPS in cellular health is well-established, specific interactions between this compound and the proteasome system are not extensively detailed in the available research. However, related research indicates that the degradation of key enzymes can be modulated by the ubiquitin-proteasome pathway. For instance, the degradation of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, is regulated through ubiquitination and subsequent proteasomal action. nih.gov Fatty acids have been shown to modulate the ubiquitination of tyrosinase, thereby affecting its degradation rate. nih.gov This suggests that compounds influencing cellular ubiquitination processes could indirectly affect the turnover of specific proteins. The direct modulation of proteasome activity or ubiquitination pathways by this compound remains an area for further investigation.

Other Enzyme Systems (e.g., Esterases, Xanthine (B1682287) Oxidase)

The interaction of this compound with other enzyme systems, such as esterases and xanthine oxidase, is not well-documented in the provided scientific literature.

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. researchgate.netmdpi.com Numerous natural and synthetic compounds have been investigated for their potential to inhibit xanthine oxidase. nih.govnih.govmdpi.commdpi.com For example, various flavonoids and phenolic compounds have demonstrated significant xanthine oxidase inhibitory activity. nih.govmdpi.com However, specific studies detailing the inhibitory or modulatory effects of this compound on xanthine oxidase or esterases are not prevalent in the current body of research.

Cellular Assays and In Vitro Model Systems

The potential of various compounds to inhibit cell proliferation is a cornerstone of cancer research. nih.govnih.gov In vitro cytotoxicity and antiproliferative assays using cancer cell lines are standard methods to screen for potential therapeutic agents. nih.govabcam.com These assays measure parameters like cell viability, metabolic activity (e.g., MTT assay), or membrane integrity (e.g., LDH assay) to determine a compound's effect on cell growth and survival. nih.govmdpi.com

Neuronal cell culture models are crucial for investigating the neuroprotective potential of various compounds against neurotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. xiahepublishing.comkoreamed.orgmdpi.com The human neuroblastoma SH-SY5Y cell line is a commonly used model in such studies. mdpi.comxiahepublishing.com

Research into the effects of this compound in neuronal cell cultures is an emerging area. Studies on related compounds provide context for this type of investigation. For example, cannabidiol (B1668261) (CBD) has been shown to have both neurotoxic and neuroprotective effects on primary hippocampal neurons in vitro, with low concentrations significantly rescuing neurons from oxidative stress induced by hydrogen peroxide. nih.gov Similarly, caffeic acid phenethyl ester (CAPE) demonstrated a strong radical-scavenging effect and protected cultured striatal neurons from 3-nitropropionic acid-induced cell death. koreamed.org New agonists for the 5-HT7 receptor have been evaluated for their neuroprotective potential against damage induced by hydrogen peroxide in SH-SY5Y cells. nih.gov While these studies highlight the importance of neuronal cell culture assays, specific investigations detailing the neuroprotective or neurotransmitter-modulating effects of this compound are not prominently featured in the existing literature.

Understanding the mechanism of action of a compound is essential for its development as a therapeutic agent. This involves identifying the specific cellular signaling pathways and molecular targets it modulates. nih.gov Natural compounds, for instance, are known to affect numerous signaling pathways, such as NF-κB, MAPK, and p53, to induce apoptosis in cancer cells. nih.gov

The precise cellular mechanisms of action for this compound are not fully elucidated. Determining these mechanisms would likely involve investigating its influence on key cellular processes identified in broader research. For example, if the compound shows antiproliferative activity, studies would focus on its effect on cell cycle regulation, apoptosis induction, and key signaling proteins. nih.gov If it demonstrates neuroprotective properties, research would explore its impact on oxidative stress pathways, inflammatory responses, and the regulation of pro-survival proteins like Bcl-2. mdpi.com The potential interaction with the ubiquitin-proteasome system could also be a key mechanism, as this pathway regulates the degradation of numerous proteins critical for cell function and survival. researchgate.netnih.gov

In Vivo Studies in Animal Models for Pharmacological Effects (preclinical focus)

Preclinical in vivo studies using animal models are a mandatory step in drug development to evaluate the efficacy, safety, and pharmacokinetics of a potential therapeutic agent before it can be tested in humans. nih.govyoutube.combioagilytix.comnih.gov These studies utilize animal disease models that mimic human conditions to predict how a drug might perform in clinical trials. youtube.com

For a compound like this compound, in vivo studies would be designed based on promising in vitro findings. For example, if in vitro data suggested neuroprotective effects, an animal model of a neurodegenerative condition like Huntington's disease (e.g., using 3-nitropropionic acid induction in mice) could be employed to assess if the compound ameliorates behavioral deficits and neuronal damage. koreamed.org If antiproliferative activity was observed, animal models of cancer would be used to determine if the compound can inhibit tumor growth. nih.gov These preclinical studies are essential for bridging the gap between laboratory research and clinical application. bioagilytix.com However, specific in vivo studies focusing on the pharmacological effects of this compound are not detailed in the currently available scientific literature.

Assessment of Central Nervous System (CNS) Activity in Model Organisms

There is no available scientific literature detailing the assessment of the Central Nervous System (CNS) activity of this compound in model organisms. Standard preclinical CNS activity screening typically involves a battery of tests to evaluate a compound's effects on various aspects of behavior and physiological function, such as locomotor activity, motor coordination, sensory responses, and cognitive function in animal models like rodents. Without specific studies on this compound, no data on its potential stimulant, depressant, or other CNS-related effects can be reported.

Evaluation of Modulatory Effects on Disease Models (e.g., neurodegenerative models)

No published research was found that evaluates the modulatory effects of this compound in preclinical models of disease, including neurodegenerative conditions such as Alzheimer's or Parkinson's disease. Such studies would typically involve administering the compound to animal models that mimic aspects of human diseases to assess its potential therapeutic efficacy. This could include measuring effects on disease-specific biomarkers, pathological hallmarks (e.g., protein aggregates), or behavioral deficits. The absence of such data means there are no findings to present on the potential disease-modifying properties of this compound.

Systemic Pharmacodynamic Effects and Pathway Modulation in Animal Research

Information regarding the systemic pharmacodynamic effects and pathway modulation of this compound in animal research is not available in the public domain. Pharmacodynamic studies are crucial for understanding how a compound affects the body, including its mechanism of action at the molecular and cellular levels. This involves identifying the specific biological targets (e.g., receptors, enzymes) the compound interacts with and the subsequent signaling pathways it modulates. Without this research, the broader physiological and biochemical effects of this compound in a living system remain uncharacterized.

H D Tyr Nh2.hcl in Peptidomimetic Design and Peptide Engineering Research

Design Principles for H-D-Tyr-NH2.HCl-Based Peptidomimetics

The design of peptidomimetics incorporating this compound is guided by several key principles aimed at optimizing biological activity and drug-like properties. The D-configuration of the tyrosine residue is a critical design element. Unlike their L-counterparts, peptides containing D-amino acids can adopt unique secondary structures, such as specific β-turns, which can mimic or stabilize the bioactive conformation of a peptide ligand at its receptor. researchgate.net This conformational constraint is a fundamental strategy in peptidomimetic design, aiming to reduce the entropic penalty upon binding and thus enhance affinity. upc.edu

The tyrosine side chain itself is a crucial pharmacophore in many biologically active peptides, offering a phenolic hydroxyl group capable of forming key hydrogen bonds and a phenyl ring for aromatic interactions within receptor binding pockets. nih.gov The use of D-tyrosine preserves this essential pharmacophore while altering the peptide backbone's geometry. This can lead to novel receptor interactions or improved selectivity for specific receptor subtypes. nih.gov

Furthermore, the C-terminal amide (–NH2) of this compound serves a dual purpose. It removes the negative charge of the C-terminal carboxylate, which can be beneficial for crossing biological membranes and may alter binding interactions. thermofisher.com More importantly, the amide cap significantly increases resistance to carboxypeptidases, a major pathway for peptide degradation. nih.gov Therefore, the core design principles for using this compound revolve around leveraging its D-stereochemistry for conformational control, retaining the vital tyrosine pharmacophore, and utilizing the C-terminal amide for enhanced stability.

Strategies for Enhancing Proteolytic Stability and Pharmacokinetic Profiles (preclinical studies)

A primary motivation for incorporating this compound into peptide sequences is to enhance their stability against enzymatic degradation. mdpi.com Native peptides composed of L-amino acids are rapidly broken down by proteases in the body, leading to very short half-lives. The substitution of an L-amino acid with a D-amino acid, such as D-tyrosine, renders the adjacent peptide bond resistant to cleavage by most common proteases, which are stereospecific for L-isomers. mdpi.comnih.gov

This principle is well-documented in preclinical studies of various peptide families. For example, the opioid peptide dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) naturally contains a D-alanine residue, which is crucial for its high potency and stability. mdpi.commdpi.com Research on synthetic dermorphin analogues has shown that the presence of a D-amino acid at position 2 is a key strategy for increasing hydrolytic stability and enabling non-invasive administration routes in preclinical models. mdpi.com

Development of Conformationally Constrained Analogues and Scaffolds for Research

To further refine the biological activity and selectivity of peptides, researchers often develop conformationally constrained analogues. This compound can be incorporated into various rigid scaffolds to systematically probe the topographical requirements of a receptor's binding pocket. nih.gov

One common strategy is cyclization, where the peptide backbone is linked head-to-tail or through side chains to create a macrocycle. biosyn.com Cyclic peptides exhibit reduced conformational flexibility and enhanced metabolic stability. biosyn.comcreative-peptides.com The inclusion of a D-amino acid like D-tyrosine can facilitate the formation of a desired turn structure within the cyclic scaffold, pre-organizing the molecule for optimal receptor binding. nih.gov

Another approach involves modifying the amino acid itself to restrict its conformational freedom. For instance, β-methyltyrosine, a constrained analogue of tyrosine, has been incorporated into peptides to explore how restricting the χ (chi) side-chain torsion angles affects activity. nih.govnih.gov Similarly, highly constrained tricyclic tyrosine analogues have been synthesized as scaffolds for ligands targeting specific protein domains, such as SH2 domains. nih.govacs.org The D-enantiomer of such constrained analogues, or the incorporation of a D-Tyr-NH2 moiety into a larger constrained scaffold, allows for a detailed exploration of the stereochemical requirements for molecular recognition. These conformationally restricted analogues serve as valuable research tools for mapping ligand-receptor interactions. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of peptide leads. The use of this compound and its derivatives is a key component of SAR exploration. A classic example is the extensive research on opioid peptides like dermorphin and enkephalin analogues. nih.gov

In these studies, the N-terminal tyrosine is critical for activity, often referred to as the "message" sequence, while the subsequent residues determine receptor affinity and selectivity. The substitution of the L-amino acid typically found at position 2 with a D-amino acid (like in dermorphin) dramatically alters the activity profile. SAR studies on dermorphin tetrapeptide analogues have shown that modifications at the C-terminus and within the peptide backbone, while retaining the initial Tyr-D-Xaa sequence, lead to compounds with potent opioid activity. nih.govnih.gov

The table below summarizes SAR findings from studies on opioid peptides where a D-amino acid is present at position 2, illustrating the principles that would apply to analogues derived from an this compound-containing peptide.

| Analogue Structure (Modification from Dermorphin) | Key Modification | Impact on Opioid Receptor Activity | Reference |

| Dermorphin (H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2) | Baseline | High affinity and potent agonist for µ-opioid receptors. | mdpi.com |

| TAPS (H-Tyr-D-Arg -Phe-Sar-NH2) | D-Ala2 -> D-Arg2, C-terminal truncation & modification | High affinity for µ-opioid receptors, with selectivity for the µ1 subtype. | nih.gov |

| [Sar4]Dermorphin-(1-4) analogue (H-Guanidino-Tyr-D-Ala -Phe-Sar-NH-CH(CH3)C6H5) | N-terminal guanidination, C-terminal amidation | Potent µ-type agonist behavior with activity higher than dermorphin. | nih.gov |

| [D-Pro2]Dermorphin | D-Ala2 -> D-Pro2 | High affinity for µ- and/or δ-opioid receptors. | researchgate.net |

This table is interactive and can be sorted by column.

These studies demonstrate that even with the stabilizing presence of a D-amino acid, subtle changes to the surrounding structure—such as altering side chains, modifying the termini, or changing the D-amino acid itself—can profoundly impact receptor interaction and functional activity. researchgate.net This systematic approach allows researchers to fine-tune the pharmacological properties of peptidomimetics built with scaffolds containing D-tyrosine amide.

Applications as Molecular Probes and Chemical Tools in Biological Research

While less documented than its role in therapeutic design, the unique properties of this compound and related structures lend themselves to applications as molecular probes and chemical tools. The inherent stability of peptides containing D-tyrosine makes them excellent candidates for developing stable radioligands for receptor binding assays. A stable ligand ensures that binding characteristics are measured accurately without the confounding factor of ligand degradation over the course of the experiment.

The tyrosine residue itself possesses intrinsic fluorescence, which can be exploited. nih.gov Although its quantum yield is modest, it can serve as a spectroscopic probe. More significantly, dityrosine, formed by the oxidative cross-linking of two tyrosine residues, is highly fluorescent and can be used as a biomarker for oxidative stress or as a tool to create covalently cross-linked peptide oligomers for research. nih.govunimelb.edu.au Peptides designed with D-tyrosine can be used as stable precursors for the controlled formation of such cross-linked species to study phenomena like protein aggregation. unimelb.edu.au

Furthermore, the selective chemical modification of the tyrosine phenol (B47542) group allows for the attachment of various labels, including fluorescent dyes, biotin, or other reporter groups. rsc.org By incorporating a D-tyrosine amide into a peptide sequence, researchers can create a stable molecular tool that can be labeled at a specific site. This labeled peptide can then be used to visualize receptors on cells, track peptide uptake, or perform pull-down assays to identify binding partners, all with the advantage of enhanced resistance to enzymatic degradation during the experiment.

Advanced Methodologies for Analysis and Characterization of H D Tyr Nh2.hcl in Complex Biological Samples Preclinical

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)) for Purity and Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for the quantitative analysis of H-D-Tyr-NH2.HCl in various preclinical research matrices such as plasma, serum, and tissue homogenates. This technique offers high sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous components.

A typical quantitative bioanalytical method involves several key steps. Sample preparation is crucial to remove interfering substances and concentrate the analyte. Common approaches for a small molecule like this compound include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Chromatographic separation is generally achieved using a reversed-phase column, which separates compounds based on their hydrophobicity. An acidic mobile phase is often employed to ensure the amine group is protonated, leading to better peak shape and retention.

Following separation by HPLC, the analyte is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is frequently used for quantification, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a characteristic product ion after fragmentation. This high degree of specificity minimizes the impact of matrix effects and ensures reliable quantification.

The method is validated to ensure its accuracy and reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).

| Parameter | Condition |

|---|---|

| Chromatographic System | Agilent 1200 Series HPLC or equivalent |

| Mass Spectrometer | Sciex API 4000 Triple Quadrupole or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined based on compound fragmentation |

Detailed Research Findings:

While specific validated methods for this compound are not widely published, methods for the analysis of similar aromatic amino acids like phenylalanine and tyrosine in plasma provide a strong basis for its analysis. For instance, an HPLC method using a C18 column with a simple isocratic mobile phase of 5% acetonitrile in water has been successfully used for the fluorescent detection of phenylalanine and tyrosine. nih.gov For mass spectrometric detection, a gradient elution is typically preferred to better separate the analyte from matrix components. The validation of such methods generally demonstrates good linearity over a relevant concentration range, with coefficients of variation for accuracy and precision being below 15%. nih.gov

Spectroscopic Techniques for Metabolite Identification and Quantification (in preclinical models)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the identification and structural elucidation of metabolites of this compound in preclinical studies. High-resolution NMR can provide detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of metabolic changes.

In a typical preclinical metabolite profiling study, biological samples (e.g., urine, plasma, or liver microsome incubates) are analyzed using one- and two-dimensional NMR experiments. A 1D ¹H NMR spectrum provides an initial overview of the metabolites present. For more complex mixtures and for structural confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal connectivity between protons and carbons, which is crucial for piecing together the structures of novel metabolites.

Potential metabolic pathways for this compound could include hydroxylation of the aromatic ring, N-acetylation, or conjugation with glucuronic acid or sulfate. The resulting shifts in the NMR spectra of the parent compound would provide clear evidence of these transformations. For example, hydroxylation of the phenyl ring would introduce new signals in the aromatic region of the ¹H NMR spectrum and alter the carbon signals in the ¹³C NMR spectrum.

| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for a Hydroxylated Metabolite |

|---|---|---|

| Aromatic Protons | ~6.8 - 7.2 | Shifts would be observed depending on the position of the new hydroxyl group |

| Alpha-Proton | ~3.8 - 4.2 | Minor shift expected |

| Beta-Protons | ~2.9 - 3.2 | Minor shift expected |

Detailed Research Findings:

The identification of metabolites from D-amino acid-containing peptides presents a unique challenge, as isomerization does not change the mass of the peptide, making it difficult to detect by mass spectrometry alone. illinois.edunih.gov However, NMR is well-suited for such challenges. Studies on peptide metabolism have shown that modifications such as hydrolysis of peptide bonds are common metabolic pathways. wuxiapptec.com For a small molecule like this compound, enzymatic modifications are more likely. Research on the metabolism of similar compounds has identified hydroxylation and glucuronidation as primary metabolic routes. The application of NMR in these studies allows for the unambiguous identification of the position of such modifications.

Immunoassays and Labeling Strategies for Tracking and Detection in Research Models

Immunoassays offer a high-throughput method for the detection and quantification of this compound in biological samples. These assays rely on the specific binding of an antibody to the target analyte. For small molecules, a competitive immunoassay format is typically employed. In this setup, the this compound in the sample competes with a labeled version of the compound for a limited number of antibody binding sites. The amount of signal generated from the labeled compound is inversely proportional to the concentration of the unlabeled compound in the sample.

The development of a specific antibody to a small molecule like this compound can be challenging due to its low immunogenicity. This often requires the conjugation of the molecule to a larger carrier protein to elicit a robust immune response. The specificity of the resulting antibody is critical, particularly its ability to distinguish between this compound and endogenous L-tyrosine.

For in vivo tracking and visualization, labeling strategies are employed. Radiolabeling is a common approach, where an isotope is incorporated into the structure of this compound. Isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) can be used for Positron Emission Tomography (PET) imaging. researchgate.net PET allows for the non-invasive, quantitative imaging of the distribution of the radiolabeled compound in a living animal over time. This provides invaluable information on tissue-specific uptake and clearance.

The choice of isotope depends on the desired imaging time frame, with ¹¹C having a shorter half-life than ¹⁸F. The labeling of tyrosine and its derivatives for PET imaging is a well-established field, providing a strong foundation for the development of a radiolabeled version of this compound. snmjournals.orgnih.gov

| Labeling Strategy | Isotope | Imaging Modality | Advantages | Challenges |

|---|---|---|---|---|

| Radiolabeling | ¹⁸F | PET | Quantitative, high sensitivity, longer half-life allows for longer studies | Requires a cyclotron for isotope production |

| Radiolabeling | ¹¹C | PET | Quantitative, high sensitivity | Short half-life limits study duration |

| Radiolabeling | ¹²⁴I | PET | Longer half-life suitable for tracking over several days | Lower positron abundance can affect image quality |

Detailed Research Findings:

The development of immunoassays for D-amino acids is an active area of research. While generating highly specific antibodies can be difficult, successful assays have been developed for various D-amino acids, often by exploiting the stereospecificity of D-amino acid oxidase in enzymatic assays. nih.gov In terms of labeling, numerous studies have demonstrated the successful radiolabeling of tyrosine and its analogs with isotopes like ¹⁸F for PET imaging in preclinical cancer models. snmjournals.orgnih.gov These studies have shown that radiolabeled amino acids can effectively accumulate in tumor tissues, highlighting the potential of this approach for tracking this compound in vivo.

Future Perspectives and Emerging Research Avenues for H D Tyr Nh2.hcl

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.govyoutube.com The integration of building blocks like H-D-Tyr-NH2.HCl into these libraries is a promising strategy for identifying novel therapeutic leads. americanpharmaceuticalreview.com

The inclusion of D-amino acids, such as D-tyrosine, in peptide libraries offers a significant advantage: increased resistance to proteases. nih.gov Natural peptides composed of L-amino acids are often quickly degraded by enzymes in the body, limiting their therapeutic potential. Peptides synthesized with D-amino acids are far more stable, making them more viable as drug candidates. nih.govwikipedia.org Synthetic peptide libraries, such as One-Bead-One-Compound (OBOC) libraries, can readily incorporate unnatural and D-amino acids, allowing for the creation of diverse and robust molecules for screening. nih.govacs.org This approach facilitates the discovery of D-peptide ligands that might otherwise be missed in screens of conventional L-peptide libraries. rhhz.net

Table 1: Comparison of Peptide Library Types for High-Throughput Screening

| Library Type | Typical Diversity | Amino Acid Compatibility | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Phage Display | 10⁹ - 10¹¹ | Primarily L-amino acids; some engineered systems for D-amino acids. | High diversity; biological amplification. | Limited to genetically encodable amino acids; potential for bias. nih.gov |

| mRNA Display | >10¹² | L-amino acids; can be adapted for non-natural amino acids. creative-peptides.com | Extremely high diversity; links phenotype to genotype directly. creative-peptides.com | Complexity in synthesis and screening process. |

| One-Bead-One-Compound (OBOC) | 10⁶ - 10⁸ | L-, D-, and unnatural amino acids. nih.gov | High chemical diversity; direct incorporation of non-natural building blocks. rhhz.net | Lower diversity than display methods; requires sensitive detection. |

| DNA-Encoded Library (DEL) | >10⁶ | L-, D-, and unnatural amino acids. creative-peptides.com | Vast libraries can be screened in a single tube; affinity-based selection. creative-peptides.com | Requires DNA-compatible chemistry; synthesis can be complex. |

The use of this compound as a foundational element in OBOC or DEL libraries allows researchers to explore a chemical space that is less susceptible to biological degradation, increasing the probability of identifying stable and effective hit compounds.

Potential in Novel Target Identification and Validation Research

Identifying the specific biological target of a potential drug is a critical step in the drug discovery process. nih.govdrughunter.com Chemical probes are essential tools for this purpose, and this compound serves as an excellent starting point for designing such probes. The tyrosine residue is particularly valuable as it can be chemically modified to incorporate tags or reactive groups. nih.govucsf.edu

By attaching a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry) to the tyrosine side chain of this compound, researchers can create a photoaffinity probe. nih.govdrughunter.com When this probe binds to its target protein in a cell lysate or even in living cells, it can be permanently cross-linked to the target upon UV irradiation. The reporter tag then allows for the isolation and identification of the protein target via mass spectrometry. drughunter.com

The D-configuration of the amino acid provides the probe with enhanced stability against proteolysis, ensuring it remains intact long enough to find and bind to its target. nih.gov Furthermore, the unique physicochemical properties of the tyrosine side chain, which can participate in various molecular interactions, make it a highly effective component for mediating molecular recognition and binding to target proteins. nih.gov This approach has been successfully used to identify targets for various small molecules and can be readily applied to probes derived from D-tyrosine amide. nih.gov

Rational Design of Next-Generation D-Tyrosine Amide Conjugates with Tailored Properties

Rational drug design involves creating molecules specifically engineered to interact with a biological target to achieve a desired therapeutic effect. snmjournals.org this compound is an ideal scaffold for this approach due to the versatility of the tyrosine residue for chemical modification, a process known as bioconjugation. researchgate.net By strategically attaching other molecules (e.g., polymers, imaging agents, or other peptides) to the D-tyrosine amide core, next-generation conjugates with highly specific, tailored properties can be developed.

One key application is enhancing the properties of existing cosmetic or therapeutic peptides. Research has shown that adding a D-tyrosine to the end of short peptides can confer new functionalities, such as anti-melanogenic effects, without disrupting the original activity of the peptide. nih.govresearchgate.net This demonstrates a modular approach to peptide design where this compound or similar structures can be appended to add value.

The tyrosine side chain offers several sites for chemical modification, allowing for precise control over the final conjugate's properties. researchgate.net For instance, strategic placement of tyrosine residues within a peptide sequence can be used to tune physical properties like the temperature at which a biopolymer undergoes a phase transition, which is useful for creating "smart" biomaterials for drug delivery. rsc.org

Table 2: Selected Chemical Conjugation Strategies for Tyrosine Residues

These rational design strategies enable the creation of D-tyrosine amide conjugates with improved stability, novel functionalities, and precisely controlled activities.

Role in Understanding Fundamental Biological Processes at the Molecular Level

Beyond drug discovery, this compound and related D-amino acid peptides are valuable tools for probing the fundamentals of biology. The inherent stability of amide bonds and the specific stereochemistry of D-amino acids allow researchers to ask precise questions about molecular interactions. nih.govnih.gov

For example, incorporating a D-amino acid into a peptide that is a substrate for a protease can help elucidate the enzyme's specificity and mechanism. Since most proteases are highly specific for L-amino acids, a D-amino acid-containing peptide will typically resist cleavage. nih.gov This resistance can be used to "trap" enzyme-substrate complexes for structural studies or to map the specific sites of enzymatic action. The ribosome, the cellular machinery for protein synthesis, naturally discriminates against D-amino acids, and studying this process provides insight into the high fidelity of translation. oup.com

Furthermore, the structure-activity relationships of peptides are profoundly influenced by the stereochemistry of their constituent amino acids. mdpi.com Replacing an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as promoting the formation of specific turns or hairpins. rsc.org By systematically substituting amino acids in a biologically active peptide with their D-isomers (a "D-amino acid scan"), scientists can gain crucial information about the structural requirements for the peptide's function and its interaction with its biological partners. rsc.org The unique properties of the tyrosine side chain in mediating molecular recognition make D-tyrosine an especially powerful tool in these studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.